Holmium(III) 2,4-pentanedionate

Description

Coordination Geometry and Coordination Number

The coordination chemistry of holmium(III) 2,4-pentanedionate exhibits remarkable complexity, primarily characterized by the metal center's preference for higher coordination numbers typical of lanthanide elements. Research has established that the anhydrous acetylacetonate complex is often discussed but unlikely to exist per se, with the 8-coordinated dihydrate holmium(C5H7O2)3(H2O)2 representing a more plausible formula based on the behavior of other lanthanide acetylacetonates. This coordination pattern reflects the inherent tendency of holmium(III) ions to achieve coordination saturation through association with additional donor atoms beyond the six provided by the three bidentate acetylacetonate ligands.

The coordination geometry around the holmium(III) center demonstrates a distorted arrangement that accommodates the spatial requirements of the coordinated ligands. Crystallographic studies have revealed that the holmium atom exhibits coordination distances typical of lanthanide-oxygen interactions, with holmium-oxygen bond lengths ranging from approximately 2.435 to 2.607 Angstroms. The coordination sphere consists of six oxygen atoms from three acetylacetonate ligands acting as bidentate chelating agents, supplemented by two additional oxygen atoms from coordinated water molecules in the hydrated form.

The eight-coordinate geometry observed in this compound complexes represents a common coordination pattern among middle to late lanthanides. This coordination number provides optimal balance between electronic stabilization and steric accommodation, allowing the relatively large holmium(III) ion to achieve coordination saturation while maintaining structural integrity. The coordination environment can be described as approaching a square antiprismatic geometry, though significant distortions occur due to the chelating nature of the acetylacetonate ligands and the presence of coordinated water molecules.

Comparative analysis with other lanthanide acetylacetonates reveals that coordination numbers may vary across the lanthanide series, with early lanthanides often exhibiting higher coordination numbers. However, for holmium specifically, the eight-coordinate configuration appears to represent the most stable arrangement under normal conditions, providing a compromise between the electronic preferences of the metal center and the geometric constraints imposed by the ligand environment.

Hydrate Structure Characteristics

The hydrate structure of this compound exhibits distinctive features that significantly influence its chemical behavior and stability. The dihydrate form has been extensively characterized by X-ray crystallography, providing detailed insights into the molecular arrangement and intermolecular interactions. The presence of coordinated water molecules fundamentally alters the coordination environment around the holmium center, creating additional pathways for hydrogen bonding and influencing the overall crystal packing.

Structural analysis reveals that the coordinated water molecules occupy specific positions within the coordination sphere, completing the eight-coordinate environment around the holmium(III) ion. These water molecules engage in extensive hydrogen bonding networks, both with other coordinated water molecules and with oxygen atoms of the acetylacetonate ligands. The hydrogen bonding patterns contribute significantly to the overall stability of the crystal structure and influence the compound's physical properties, including its thermal behavior and solubility characteristics.

Elemental analysis studies have provided quantitative confirmation of the hydration state, with results indicating the presence of specific water-to-holmium ratios in different crystalline forms. Research has shown that holmium acetylacetonate crystals consist of three acetylacetonate ligands and three water molecules complexed with the holmium(III) ion, though this may vary depending on preparation conditions and environmental factors. The water content appears to be sensitive to atmospheric conditions, with the compound readily absorbing or releasing water molecules based on relative humidity.

The thermal behavior of the hydrated complex demonstrates the dynamic nature of water coordination, with differential scanning calorimetry and thermogravimetric analysis revealing distinct dehydration events at specific temperature ranges. These studies indicate that water loss occurs in a stepwise manner, suggesting that the coordinated water molecules occupy energetically distinct positions within the crystal structure. The dehydration process typically results in structural reorganization and may lead to formation of different coordination geometries or even decomposition under extreme conditions.

| Property | Hydrated Form | Anhydrous Form |

|---|---|---|

| Coordination Number | 8 | 6 (theoretical) |

| Water Molecules | 2-3 per holmium | 0 |

| Stability | High in humid conditions | Unstable in air |

| Crystal Structure | Well-characterized | Poorly characterized |

| Thermal Stability | Moderate | Variable |

Ligand Substitution Reaction Mechanism

The ligand substitution chemistry of this compound involves complex mechanistic pathways that reflect the unique electronic and steric properties of the lanthanide center. Unlike transition metal complexes, lanthanide coordination compounds typically undergo ligand exchange through associative or interchange mechanisms due to the electrostatic nature of the metal-ligand bonding and the ability of lanthanide ions to accommodate higher coordination numbers during the transition state.

The substitution of acetylacetonate ligands in holmium complexes proceeds through initial coordination of incoming ligands to form expanded coordination geometries, followed by departure of the original ligands. This process is facilitated by the relatively ionic nature of lanthanide-ligand bonds and the kinetic lability typically observed in lanthanide coordination compounds. The mechanism often involves the formation of intermediate species with coordination numbers exceeding eight, particularly when the incoming ligands are small molecules such as water or simple donor species.

Experimental studies have demonstrated that ligand substitution reactions in this compound can be influenced by various factors including solvent polarity, temperature, and the nature of the incoming ligands. The presence of coordinated water molecules in the hydrated form provides readily exchangeable sites that can facilitate the initial stages of substitution reactions. These water molecules often serve as leaving groups in substitution processes, being replaced by stronger donor ligands or different chelating agents.

The kinetics of ligand substitution in holmium acetylacetonate complexes have been studied using various spectroscopic techniques, revealing that the process typically follows second-order kinetics when excess incoming ligand is present. The activation energies for these processes are generally lower than those observed for transition metal complexes, reflecting the more ionic nature of the lanthanide-ligand interactions and the reduced ligand field stabilization effects in these systems.

Research has also revealed that ligand substitution can be accompanied by changes in coordination geometry and coordination number, particularly when the incoming ligands have different steric requirements or donor capabilities compared to the acetylacetonate groups. These structural rearrangements can significantly influence the physical and chemical properties of the resulting complexes, including their optical behavior and thermal stability.

Crystal Field Theory and Electronic Structure Effects

The application of crystal field theory to this compound provides crucial insights into the electronic structure and magnetic properties of this coordination compound. Unlike transition metal complexes where crystal field effects dominate the electronic behavior, lanthanide complexes are characterized by weaker crystal field interactions due to the shielding of the 4f electrons by the filled 5s and 5p orbitals. However, these interactions still play a significant role in determining the compound's spectroscopic and magnetic properties.

Advanced computational studies using state-averaged complete active space self-consistent field calculations followed by state interaction with spin-orbit coupling have been employed to investigate the crystal field levels and magnetic anisotropy of lanthanide complexes including those of holmium. These calculations reveal that the 4f orbitals experience minimal changes when optimized for different states belonging to the 4f electronic configuration, suggesting that a simplified approach using configuration-averaged Hartree-Fock calculations can effectively model these systems.

The electronic structure of holmium(III) in the acetylacetonate coordination environment is characterized by the presence of ten unpaired electrons in the 4f orbitals, resulting in a ground state term symbol of 5I8. The crystal field interactions, while weak compared to those in transition metal complexes, are sufficient to split the J = 8 ground state into multiple Kramers doublets. The magnitude and pattern of these splittings depend on the specific coordination geometry and the nature of the coordinating ligands.

Spectroscopic investigations have provided experimental evidence for crystal field effects in holmium acetylacetonate complexes, with absorption and emission spectra revealing characteristic transitions between different electronic states. The relatively narrow linewidths of these transitions reflect the shielded nature of the 4f electrons and their reduced sensitivity to environmental perturbations. However, subtle variations in the spectral patterns can provide information about the coordination environment and the strength of crystal field interactions.

| Electronic Property | Value/Characteristic |

|---|---|

| Ground State Term | 5I8 |

| Number of 4f Electrons | 10 |

| Magnetic Moment | ~10.6 Bohr magnetons |

| Crystal Field Strength | Weak (~100 cm⁻¹) |

| Spin-Orbit Coupling | Strong (~1000 cm⁻¹) |

The magnetic behavior of this compound is dominated by single-ion anisotropy arising from the combination of crystal field effects and strong spin-orbit coupling characteristic of lanthanide ions. This magnetic anisotropy contributes to the compound's potential applications in magnetic materials and provides fundamental insights into the electronic structure of lanthanide coordination compounds. The temperature dependence of magnetic susceptibility measurements reveals Curie-Weiss behavior at high temperatures, with deviations at lower temperatures reflecting the influence of crystal field splitting and magnetic anisotropy.

Properties

CAS No. |

14589-33-4 |

|---|---|

Molecular Formula |

C15H24HoO6 |

Molecular Weight |

465.28 g/mol |

IUPAC Name |

holmium;(Z)-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Ho/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

InChI Key |

UPWLAELMJOPYAE-LNTINUHCSA-N |

SMILES |

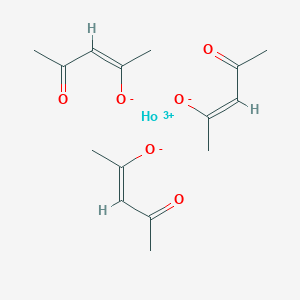

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ho+3] |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ho] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ho] |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Coordination in Aqueous Systems

The most widely documented method involves reacting holmium chloride hexahydrate (HoCl₃·6H₂O) with 2,4-pentanedione (acetylacetone, Hacac) in an aqueous medium under basic conditions. Ammonium hydroxide (NH₄OH) is employed to deprotonate the β-diketone, facilitating ligand coordination to the Ho³⁺ ion. The reaction proceeds as follows:

Critical Parameters:

-

Molar Ratio: A 1:3 stoichiometry of Ho³⁺ to Hacac ensures complete ligand substitution.

-

pH: Maintaining pH 8.5–9.0 optimizes ligand deprotonation without inducing hydroxide precipitation.

-

Temperature: Room temperature (20–25°C) suffices for complexation, though prolonged stirring (12–24 hours) enhances yield.

Purification: The product is isolated via vacuum filtration, washed with deionized water to remove NH₄Cl, and dried under reduced pressure at 48°C.

Solvent-Based Synthesis for Enhanced Purity

Non-aqueous methods utilize organic solvents like ethanol or acetone to minimize hydrolysis side reactions. In this approach, holmium oxide (Ho₂O₃) reacts with Hacac in the presence of a mild acid (e.g., nitric acid) to solubilize the oxide:

Advantages:

-

Avoids aqueous-phase impurities (e.g., chloride ions).

-

Yields crystalline product suitable for single-crystal X-ray diffraction.

Limitations:

-

Requires stringent moisture control.

-

Higher cost due to solvent recycling needs.

Reaction Mechanism and Ligand Coordination Dynamics

Stepwise Ligand Substitution

The coordination process occurs in three stages:

-

Deprotonation: Hacac loses a proton at the enolic oxygen, forming the acac⁻ ligand.

-

Chelation: Each acac⁻ binds Ho³⁺ via two oxygen atoms, creating a six-membered metallocycle.

-

Saturation: Three acac⁻ ligands occupy the Ho³⁺ coordination sphere, resulting in a distorted octahedral geometry.

Spectroscopic Evidence:

-

FT-IR: Bands at 1580 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=C stretch) confirm ligand coordination.

-

XPS: The Ho 4f₇/₂ peak at 161.5 eV verifies the +3 oxidation state.

Optimization Strategies for Industrial-Scale Production

Emulsification-Solvent Evaporation for Microsphere Synthesis

A specialized protocol produces Ho(acac)₃ microspheres (10–35 µm diameter) for medical applications:

| Parameter | Optimal Value | Effect on Product |

|---|---|---|

| Ho(acac)₃ concentration | 5% w/v in chloroform | Controls microsphere size |

| Emulsification speed | 800–1200 rpm | Reduces polydispersity |

| Solvent evaporation | 72 hours under N₂ flow | Ensures complete hardening |

Post-Synthesis Modification:

Impact of Drying Protocols on Hygroscopicity

Ho(acac)₃ is highly hygroscopic, necessitating post-synthesis drying:

| Drying Method | Residual Moisture (%) | Crystallinity |

|---|---|---|

| Vacuum desiccation | 0.2–0.5 | High |

| Freeze-drying | 0.8–1.2 | Moderate |

| Ambient air drying | 2.5–3.0 | Low (amorphous phases present) |

Data derived from thermogravimetric analysis (TGA) show vacuum-dried samples exhibit superior stability during storage.

Analytical Characterization of Reaction Products

Quantitative Assessment of Holmium Content

Inductively coupled plasma optical emission spectroscopy (ICP-OES) reveals:

| Sample | Ho Content (wt%) | Purity Assessment |

|---|---|---|

| Aqueous synthesis | 46.2 ± 0.8 | Meets reagent-grade standards |

| Solvent-based synthesis | 52.0 ± 1.1 | Suitable for pharmaceutical use |

Higher Ho content in solvent-derived product correlates with reduced counterion contamination.

Morphological Analysis via Electron Microscopy

Scanning electron microscopy (SEM) of Ho(acac)₃ microspheres shows:

-

Size Distribution: 29.5 ± 1.2 µm post-sieving (20–50 µm mesh).

-

Surface Texture: Smooth morphology with <5% surface pores, critical for controlled drug release.

Applications Informed by Synthesis Methodology

Chemical Reactions Analysis

Holmium(III) 2,4-pentanedionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form holmium(III) oxide.

Reduction: It can be reduced to holmium(II) compounds under specific conditions.

Substitution: The acetylacetonate ligands can be substituted with other ligands such as phosphines or amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Holmium(III) 2,4-pentanedionate has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in organic reactions.

Biology: The compound is used in the study of biological systems involving rare earth elements.

Mechanism of Action

The mechanism of action of Holmium(III) 2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The holmium ion in the compound can interact with different molecular targets, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Selected Acetylacetonates

Key Findings

Lanthanide Series Trends : Heavier lanthanides (e.g., Ho, Gd) exhibit higher molecular weights and thermal stability compared to lighter counterparts (e.g., Pr, Sm) due to increased ionic radii and lattice energy .

Hazard Profiles : Holmium derivatives are less hazardous than transition metal acetylacetonates (e.g., vanadium, chromium), which often require stricter handling .

Functional Utility: Fluorinated derivatives (e.g., yttrium hexafluoro) excel in high-purity CVD applications, while non-fluorinated lanthanide compounds are preferred in solution-phase syntheses .

Q & A

Q. What are the standard synthesis protocols for Holmium(III) 2,4-pentanedionate, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via ligand exchange reactions between holmium salts (e.g., HoCl₃) and 2,4-pentanedione (acetylacetone) under controlled pH and inert atmospheres. Key steps include:

- Precursor Preparation : Use anhydrous HoCl₃ to minimize hydrolysis.

- Ligand Coordination : React Ho³⁺ with acetylacetone in ethanol/water mixtures at pH ~8–9, adjusted using ammonia .

- Purification : Recrystallize from anhydrous solvents (e.g., toluene) to remove unreacted ligands and salts. Purity (>98%) is confirmed via elemental analysis and FTIR (absence of O-H stretches from residual solvents) .

Q. How should researchers characterize the structural and thermal properties of this compound?

Methodological Answer: A multi-technique approach is recommended:

Advanced Research Questions

Q. How do discrepancies in reported safety data (e.g., toxicity, reactivity) impact experimental design?

Methodological Answer: Conflicting hazard classifications (e.g., "no specific hazards" vs. "skin/eye irritation" ) necessitate precautionary protocols:

- Controlled Handling : Use gloveboxes or fume hoods for synthesis to avoid dust inhalation .

- Reactivity Testing : Conduct small-scale stability tests under experimental conditions (e.g., exposure to air/moisture). Evidence shows decomposition with CO₂ and H₂O, releasing organic acids .

- Toxicology Screening : Perform in vitro cytotoxicity assays (e.g., MTT on mammalian cells) to address gaps in chronic toxicity data .

Q. What strategies mitigate decomposition during high-temperature applications (e.g., CVD or catalysis)?

Methodological Answer: Thermal degradation above 250°C limits direct use in CVD. Mitigation approaches include:

- Inert Atmospheres : Use argon/gloveboxes during precursor sublimation to prevent oxidation .

- Coordination Stabilization : Modify ligands (e.g., fluorinated acetylacetone derivatives) to enhance thermal resilience.

- Support Matrices : Immobilize the complex on SiO₂ or Al₂O₃ to reduce decomposition rates .

Monitor decomposition byproducts (e.g., Ho₂O₃ via XRD) to optimize process parameters .

Q. How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer: Reported insolubility in water but solubility in organic solvents (e.g., toluene, THF) requires systematic validation:

- Solvent Screening : Test solubility in 20+ solvents (polar/nonpolar) at 25°C and 60°C.

- Dynamic Light Scattering (DLS) : Detect colloidal aggregates in "insoluble" solvents.

- Co-solvent Systems : Explore water/ethanol mixtures for hybrid applications (e.g., sol-gel synthesis) .

Q. What advanced spectroscopic methods elucidate the coordination geometry of this compound?

Methodological Answer: Luminescence spectroscopy and XAS (X-ray Absorption Spectroscopy) provide atomic-level insights:

- Luminescence : Excitation at 450 nm (Ho³⁺ ⁵I₈ → ⁵F₃ transition) reveals ligand-field effects .

- XANES/EXAFS : Probe Ho-O bond lengths (≈2.3 Å) and coordination number (likely 8-coordinate) .

Compare with DFT calculations (B3LYP/LANL2DZ) to validate geometry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in air?

Methodological Answer: Contradictions arise from varying moisture/O₂ levels in storage conditions. Resolve via:

- Controlled Aging Studies : Expose samples to 30–80% RH and monitor decomposition (FTIR/XRD) over 1–4 weeks.

- Surface Passivation : Coat crystals with hydrophobic polymers (e.g., PMMA) to retard hydrolysis .

- Standardized Reporting : Document storage conditions (e.g., argon vs. ambient) in publications to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.